![molecular formula C8H12N2S B2755301 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine CAS No. 651706-15-9](/img/structure/B2755301.png)
4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine
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Overview
Description
“4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine” is a chemical compound with the linear formula C7H11N2S . It is also known as “N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE” and has a molecular weight of 196.273 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 196.273 . It is sold in a solid form and should be stored at room temperature .Scientific Research Applications
Luminescence and Single-Molecule Magnet Behavior
4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine derivatives have been explored for their unique luminescence and single-molecule magnet (SMM) behaviors in lanthanide coordination complexes. These complexes, involving benzothiazole-based tetrathiafulvalene ligands, exhibit fascinating physical properties such as luminescence and SMM behavior, which are crucial for applications in molecular electronics and quantum computing. The synthesis and study of these materials offer insights into the interplay between molecular structure and physical phenomena (Kishi et al., 2018).
Antitumor Activities
Compounds containing the 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine moiety have been synthesized and investigated for their antitumor activities. Studies have shown that these compounds exhibit potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cells. The research indicates that the mechanism of action of these benzothiazoles may involve novel pathways, and metabolism plays a significant role in their effectiveness (Chua et al., 1999).
Corrosion Inhibition
Benzothiazole derivatives, including those related to 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine, have been evaluated as corrosion inhibitors for carbon steel in acidic environments. Their ability to form stable adsorptive layers on metal surfaces makes them excellent candidates for protecting metals against corrosion, which is vital for extending the lifespan of metal structures and components in various industries (Hu et al., 2016).
Development of MR Contrast Agents
Research into the development of specific magnetic resonance (MR) contrast agents has incorporated the use of benzothiazole derivatives. These agents are designed to bind selectively to regions in the brain, enhancing the contrast of MR images for more accurate diagnosis and study of neurological conditions. The development of such agents is crucial for advancing neuroimaging techniques (Saini et al., 2013).
Synthesis and Application in Organic Materials
The versatile chemistry of benzothiazole derivatives has been exploited for the synthesis of organic materials with potential applications in light-emitting devices, organic electronics, and sensors. Their unique photophysical properties, such as luminescence and the ability to undergo excited-state intramolecular proton transfer, make them attractive for developing advanced materials and devices (Lu et al., 2017).
Safety and Hazards
properties
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXOUEFCXDHEAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine | |
CAS RN |
651706-15-9 |
Source
|
Record name | 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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